2-difluoromethanesulfonyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3S2/c1-12-6-8-13(9-7-12)25-18(15-10-29-11-16(15)24-25)23-19(26)14-4-2-3-5-17(14)30(27,28)20(21)22/h2-9,20H,10-11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMICCONNUDLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-difluoromethanesulfonyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrazole ring.
Introduction of the Difluoromethylsulfonyl Group: This step is achieved through the reaction of the thienopyrazole intermediate with difluoromethyl sulfone under controlled conditions.
Attachment of the Benzamide Moiety: The final step involves the coupling of the difluoromethylsulfonyl-thienopyrazole intermediate with a benzamide derivative using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((Difluoromethyl)sulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-((Difluoromethyl)sulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-difluoromethanesulfonyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The difluoromethylsulfonyl group is known to enhance the compound’s stability and reactivity, while the thienopyrazole core may interact with biological targets such as enzymes or receptors. The benzamide moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Sulfonyl and Aryl Moieties
The target compound’s difluoromethanesulfonyl group distinguishes it from analogs such as 4-(diethylsulfamoyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (). Key differences include:
- Aryl Substitution: The 4-methylphenyl group (target) vs. 4-fluorophenyl () alters π-π stacking interactions and solubility.
Table 1: Substituent Comparison
Core Heterocyclic Structure and Tautomerism
The thieno[3,4-c]pyrazole core in the target compound is analogous to structures in and . However, the tautomeric behavior of related triazole derivatives () highlights critical differences:
- Thione vs. Thiol Tautomers : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () exist predominantly in the thione form (νC=S ~1247–1255 cm⁻¹; absence of νS-H ~2500–2600 cm⁻¹) . This tautomeric preference influences reactivity and intermolecular interactions.
- Pyrazole vs.
Q & A
Q. What are the key structural features of this compound, and how do they influence reactivity?
The compound contains a thieno[3,4-c]pyrazole core fused with a difluoromethanesulfonyl group and a 4-methylphenyl substituent. The sulfonamide group (-SO₂CF₂-) enhances electrophilicity, potentially improving binding to biological targets, while the aromatic substituents contribute to π-π stacking interactions. Structural analogs (e.g., ) suggest that the sulfonamide moiety and thienopyrazole system are critical for stability and reactivity in synthetic or biological contexts .
Key Structural Data (from analogs):
| Feature | Example from |
|---|---|
| Core structure | Thieno[3,4-c]pyrazole |
| Molecular weight | 488.58 g/mol (C₂₂H₂₄N₄O₅S₂) |
| Functional groups | Sulfonamide, benzamide, methyl |
Q. What synthetic routes are commonly used to prepare thieno[3,4-c]pyrazole derivatives?
Synthesis typically involves multi-step reactions:
- Step 1: Cyclocondensation of thiophene derivatives with hydrazines to form the pyrazole ring.
- Step 2: Sulfonylation using difluoromethanesulfonyl chloride under basic conditions (e.g., pyridine or DMAP).
- Step 3: Coupling with benzamide derivatives via amide bond formation (e.g., EDC/HOBt activation). Reaction optimization (temperature, solvent polarity) is critical for yield, as noted in and .
Q. How is this compound characterized analytically?
Standard techniques include:
- NMR (¹H/¹³C): To confirm regiochemistry of the thienopyrazole core and substituent positions.
- Mass spectrometry (HRMS): For molecular weight validation (e.g., reports ESI-MS for similar compounds).
- X-ray crystallography: Resolves 3D conformation; SHELX software ( ) is widely used for refinement .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Catalyst screening: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in benzamide formation.
- Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates ().
- Purification: Gradient flash chromatography or recrystallization from ethanol/water mixtures reduces impurities .
Q. What strategies resolve contradictions in biological activity data for structural analogs?
- Dose-response studies: Test compound purity (>95% by HPLC) to rule out impurity-driven effects.
- Target validation: Use CRISPR/Cas9 knockout models to confirm specificity (e.g., for kinase inhibitors).
- Meta-analysis: Compare data across analogs (e.g., vs. 15) to identify substituent-dependent trends .
Q. How can computational modeling predict this compound’s binding to protein targets?
- Molecular docking (AutoDock Vina): Simulate interactions with active sites (e.g., COX-2 or EGFR kinases).
- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR studies: Correlate substituent electronic parameters (Hammett σ) with activity data .
Q. What crystallographic challenges arise in structural determination?
- Disorder in sulfonamide groups: Mitigated by low-temperature (100 K) data collection.
- Twinned crystals: Use SHELXL’s TWIN command ( ) for refinement.
- Data resolution: Synchrotron sources (e.g., APS or ESRF) improve <1 Å resolution for ambiguous regions .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
